molecular formula C23H18FN3S2 B11674394 2-[3-(4-Fluorophenyl)-5-(2-thienyl)-3,4-dihydropyrazol-2-yl]-4-(p-tolyl)thiazole

2-[3-(4-Fluorophenyl)-5-(2-thienyl)-3,4-dihydropyrazol-2-yl]-4-(p-tolyl)thiazole

Cat. No.: B11674394
M. Wt: 419.5 g/mol
InChI Key: NTVDBKMLUGQJGY-UHFFFAOYSA-N
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Description

2-[3-(4-Fluorophenyl)-5-(2-thienyl)-3,4-dihydropyrazol-2-yl]-4-(p-tolyl)thiazole is a complex organic compound that features a unique combination of fluorophenyl, thienyl, dihydropyrazol, and tolyl groups

Preparation Methods

The synthesis of 2-[3-(4-Fluorophenyl)-5-(2-thienyl)-3,4-dihydropyrazol-2-yl]-4-(p-tolyl)thiazole typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with 2-thiophenecarboxaldehyde in the presence of hydrazine hydrate to form the dihydropyrazole intermediate. This intermediate is then reacted with p-tolylthiazole under specific conditions to yield the final product. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation or nitration reactions can be performed using appropriate reagents like bromine or nitric acid.

    Common Reagents and Conditions: Typical reagents include hydrazine hydrate, potassium permanganate, and palladium catalysts. Reaction conditions often involve controlled temperatures and pH levels.

    Major Products: Depending on the reaction, products can include oxidized or reduced forms of the compound, or substituted derivatives with different functional groups.

Scientific Research Applications

2-[3-(4-Fluorophenyl)-5-(2-thienyl)-3,4-dihydropyrazol-2-yl]-4-(p-tolyl)thiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives and dihydropyrazole-containing molecules. Compared to these, 2-[3-(4-Fluorophenyl)-5-(2-thienyl)-3,4-dihydropyrazol-2-yl]-4-(p-tolyl)thiazole stands out due to its unique combination of functional groups, which can impart distinct chemical and biological properties. Examples of similar compounds include:

  • 2-(4-Fluorophenyl)-4-(p-tolyl)thiazole
  • 3-(2-Thienyl)-5-(4-fluorophenyl)-4,5-dihydropyrazole

This compound’s uniqueness lies in its specific arrangement of fluorophenyl, thienyl, dihydropyrazol, and tolyl groups, which can lead to novel interactions and applications in various fields.

Properties

Molecular Formula

C23H18FN3S2

Molecular Weight

419.5 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)-1,3-thiazole

InChI

InChI=1S/C23H18FN3S2/c1-15-4-6-16(7-5-15)20-14-29-23(25-20)27-21(17-8-10-18(24)11-9-17)13-19(26-27)22-3-2-12-28-22/h2-12,14,21H,13H2,1H3

InChI Key

NTVDBKMLUGQJGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F

Origin of Product

United States

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